molecular formula C13H16N2O B2823599 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 876715-56-9

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2823599
CAS No.: 876715-56-9
M. Wt: 216.284
InChI Key: MQVSQAVRUZMEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the 5-HT6 receptors . These receptors are a subtype of serotonin receptors, which play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its target receptors by binding to the active site. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . This interaction triggers a series of biochemical reactions that lead to changes in cellular function.

Result of Action

The compound has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The proliferation of these cell lines was inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Preparation Methods

The synthesis of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product

Chemical Reactions Analysis

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Biological Activity

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 876715-56-9

The structure of this compound features a pyridoindole framework that is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyridoindole compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 100 µg/mL against these pathogens .

Neuroprotective Effects

The compound has been implicated in neuroprotective mechanisms. Research suggests that it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. For instance, compounds with similar structures have shown potential in treating diseases like Alzheimer's and Parkinson's by promoting neurite outgrowth and enhancing mitochondrial function under stress conditions .

Histamine Receptor Modulation

This compound has been studied for its ability to modulate histamine receptors. This modulation can influence various physiological processes and may offer therapeutic avenues for conditions such as allergies and neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial activity of various pyridoindole derivatives. The results indicated that compounds with similar scaffolds exhibited potent activity against gram-positive bacteria with MIC values ranging from 10 to 100 µg/mL.
  • Neuroprotective Mechanism :
    • In vitro studies demonstrated that certain pyridoindole derivatives could enhance neuronal survival in models of oxidative stress. These findings suggest a potential application for neuroprotection in clinical settings.
  • Histamine Receptor Interaction :
    • Research has shown that compounds targeting histamine receptors can alleviate symptoms related to allergic reactions and may also play a role in modulating cognitive functions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobialTBD
Pyridoindole Derivative ANeuroprotectiveIC50 = 50 µM
Pyridoindole Derivative BHistamine ModulationIC50 = 20 µM

Properties

IUPAC Name

8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-16-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVSQAVRUZMEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323621
Record name 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876715-56-9
Record name 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.